![molecular formula C14H7ClF2N2OS B2892766 3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 313520-80-8](/img/structure/B2892766.png)
3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
“3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others . For instance, a compound was synthesized by dissolving it and an appropriate aromatic acid in phosphorus oxychloride and refluxed for 20 hours .Scientific Research Applications
Antibacterial Agents
Benzothiazole derivatives, including compounds like 3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide, have shown promising antibacterial properties. They have been found to inhibit various bacterial enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase, which are crucial for bacterial survival and proliferation . These compounds can be designed to target multidrug-resistant bacteria, offering a new avenue in the fight against antibiotic resistance.
Anti-inflammatory Drugs
The anti-inflammatory potential of benzothiazole derivatives is significant. They have been evaluated for their effectiveness in reducing inflammation by inhibiting enzymes like cyclo-oxygenase (COX), which plays a role in the inflammatory process . This makes them potential candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects.
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives have shown a variety of antibacterial activities by inhibiting several enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, casdihydrofolate reductase, dialkyl glycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and inhibit their function, leading to antibacterial effects .
Biochemical Pathways
The inhibition of the aforementioned enzymes by benzothiazole derivatives can affect various biochemical pathways, leading to their antibacterial effects .
Result of Action
The inhibition of the target enzymes by benzothiazole derivatives can lead to antibacterial effects .
properties
IUPAC Name |
3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF2N2OS/c15-8-3-1-2-7(4-8)13(20)19-14-18-12-10(17)5-9(16)6-11(12)21-14/h1-6H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGYKIFREHTPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide |
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